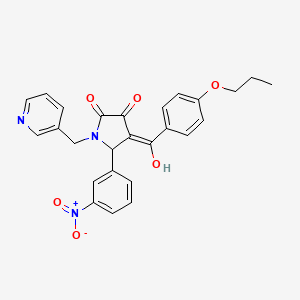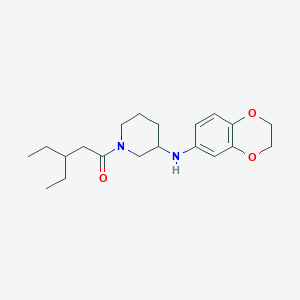
2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile, also known as BDPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDPN belongs to the class of acrylonitrile derivatives and has been found to possess unique biochemical and physiological properties that make it an interesting target for further investigation.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile is still not fully understood, but several studies have suggested that it interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of specific enzymes involved in cell growth and division, leading to cell death. In neurological disorders, this compound has been shown to modulate the activity of specific neurotransmitters, leading to changes in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and division, modulation of neurotransmitter activity, and antibacterial and antifungal properties. In addition, this compound has been shown to exhibit low toxicity in animal models, making it a potential candidate for further investigation as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile in lab experiments is its unique biochemical and physiological properties, which make it an interesting target for investigation in several areas of research. In addition, this compound has been shown to exhibit low toxicity in animal models, making it a potential candidate for further investigation as a therapeutic agent. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile, including further investigation of its mechanism of action, development of new synthetic methods to improve yield and purity, and exploration of its therapeutic potential in other areas of research. In addition, there is a need for further investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its potential as a therapeutic agent. Overall, this compound represents an interesting target for further investigation in several areas of scientific research.
合成方法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile can be achieved through a multi-step process involving the reaction of 2-aminobenzimidazole with 3,4-dichlorophenylacetonitrile in the presence of a base catalyst. The resulting intermediate is then subjected to a series of purification steps to obtain the final product. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound can vary depending on the reaction conditions.
科学研究应用
2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile has been investigated for its potential therapeutic applications in several areas of research, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia. In infectious diseases, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
属性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-12-6-5-10(8-13(12)18)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVQWGNIXUDBV-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5366376.png)
![2-[2-(acetylamino)ethyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5366382.png)

![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366430.png)

![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)


![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)
![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366465.png)
![4-ethyl-5-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxamide](/img/structure/B5366482.png)